molecular formula C15H18N4O3S B2866608 N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034223-61-3

N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Cat. No. B2866608
CAS RN: 2034223-61-3
M. Wt: 334.39
InChI Key: ADGGEUCKIJCSNR-UHFFFAOYSA-N
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Description

N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine, also known as AZD-6738, is a small molecule inhibitor of the enzyme Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a key regulator of the DNA damage response pathway, and its inhibition has shown potential in various cancer therapies.

Scientific Research Applications

Antiviral Activity

Compounds similar to “N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine” have been studied for their potential antiviral properties. Indole derivatives, which share structural similarities, have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could be explored for its efficacy against viral infections, potentially contributing to the development of new antiviral drugs.

Anticancer Properties

The structural framework of the compound is indicative of potential anticancer activities. Indole derivatives, which are structurally related, have been found to possess anticancer properties . Therefore, it’s plausible that “N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine” could be synthesized and screened for similar pharmacological activities, particularly in targeting specific cancer cell lines.

Enzyme Inhibition

Organoboron compounds, which can be structurally related to our compound, are often used as enzyme inhibitors . The presence of a sulfonamide group in the compound suggests that it could act as a potential site for nucleophilic attack, which is a common mechanism in enzyme inhibition. This property could be harnessed in the design of new drugs targeting specific enzymes involved in disease processes.

Development of Ligands for Receptors

The compound’s molecular structure indicates potential as a ligand for various receptors. Indole derivatives are known to bind with high affinity to multiple receptors , which is crucial for the development of new therapeutic agents. Research into the binding properties of “N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine” could lead to the discovery of new receptor targets and the development of receptor-specific drugs.

Antimicrobial and Antibacterial Applications

Indole derivatives have been reported to exhibit antimicrobial and antibacterial activities . Given the structural similarities, “N-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine” could be investigated for its potential use in combating bacterial infections, either as a standalone agent or as a synergistic compound in combination with other antibiotics.

Chemical Synthesis and Drug Development

The compound could serve as an intermediate in the synthesis of more complex molecules. Its structural features, such as the sulfonamide group, make it a candidate for further chemical modifications, which could lead to the development of a variety of pharmacologically active molecules .

properties

IUPAC Name

N-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-11-4-5-13(22-2)14(8-11)23(20,21)19-9-12(10-19)18-15-16-6-3-7-17-15/h3-8,12H,9-10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGGEUCKIJCSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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